

Application Notes and Protocols for Cloning and Expression of Pseudobactin Biosynthesis Genes

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Compound of Interest

Compound Name: *Pseudobactin*

Cat. No.: *B1679817*

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Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides detailed protocols and application notes for the cloning, expression, and analysis of **pseudobactin** biosynthesis genes from *Pseudomonas* species. **Pseudobactins** are fluorescent siderophores with high affinity for iron, playing a crucial role in microbial competition and plant growth promotion. Their complex non-ribosomal peptide synthetase (NRPS) machinery is a target for biosynthetic engineering to generate novel compounds with potential therapeutic applications.

Data Presentation

Table 1: Iron-Dependent Expression of Pseudobactin Biosynthesis-Related Genes

This table summarizes the typical changes in gene expression for key genes involved in **pseudobactin** biosynthesis in *Pseudomonas* under iron-limiting versus iron-replete conditions. Expression levels are often determined using reporter gene fusions (e.g., *lacZ*) and are presented as relative units or fold changes.

Gene	Function	Expression under Iron-Limiting Conditions (Relative Units)	Expression under Iron-Replete Conditions (Relative Units)	Fold Induction (Iron-Limiting / Iron-Replete)	Reference
psbA	L-ornithine N5-oxygenase	High	Low / Undetectable	>100	[1] [2]
psbS	ECF sigma factor (regulator)	High	Low / Undetectable	>100	[1] [3]
pvdS	Alternative sigma factor (regulator)	High	Low / Undetectable	>50	[1]
pupB	Ferric-pseudobactin receptor	Induced by specific pseudobactins	Low / Undetectable	Variable	[4]

Table 2: Production of Pseudobactin in Wild-Type and Heterologous Hosts

This table provides examples of **pseudobactin** or related siderophore production levels in different bacterial strains and under various conditions. Quantification is often performed using the Chrome Azurol S (CAS) assay or by measuring the concentration of the purified compound.

Host Strain	Gene Cluster Origin	Growth Conditions	Siderophore Titer	Reference
Pseudomonas sp. B10	Endogenous	Iron-poor KB medium	3.5×10^{-10} mol/g (in rhizosphere)	[5] [6]
Pseudomonas putida	Heterologous (glidobactin A BGC)	Engineered strain	470 mg/L	
Pseudomonas aeruginosa	Endogenous	MEB medium	80.50% siderophore units	[7]
E. coli	Heterologous (NRPS)	Engineered strain with Sfp	12 mg/L (DKP)	[8]

Experimental Protocols

Protocol 1: Construction of a Pseudomonas Cosmid Genomic Library

This protocol describes the construction of a genomic library from a Pseudomonas strain in a broad-host-range cosmid vector, which can be used to clone large gene clusters like those for **pseudobactin** biosynthesis.

Materials:

- Pseudomonas strain of interest
- E. coli DH5 α
- Broad-host-range cosmid vector (e.g., pLAFR1)
- Restriction enzymes (e.g., Sau3AI, BamHI)
- T4 DNA Ligase and buffer
- Calf Intestinal Alkaline Phosphatase (CIP)

- In vitro packaging extract (e.g., Gigapack III Gold)
- Luria-Bertani (LB) medium and agar
- Appropriate antibiotics (e.g., tetracycline for pLAFR1)

Procedure:

- Genomic DNA Isolation:
 - Culture the *Pseudomonas* strain in 50 mL of LB broth overnight.
 - Harvest the cells by centrifugation and isolate high-molecular-weight genomic DNA using a standard genomic DNA purification kit or phenol-chloroform extraction.
 - Assess the quality and integrity of the DNA on a 0.8% agarose gel.
- Partial Digestion of Genomic DNA:[9]
 - Perform a series of trial digestions with varying concentrations of *Sau3AI* to determine the optimal conditions for generating fragments in the 30-45 kb range.
 - Set up a larger-scale digestion under the optimal conditions.
 - Run the digested DNA on a 0.8% agarose gel and excise the gel slice containing DNA fragments of the desired size.
 - Purify the DNA from the gel slice using a gel extraction kit.
- Vector Preparation:
 - Digest the cosmid vector (e.g., pLAFR1) with *Bam*HI.
 - Dephosphorylate the linearized vector with CIP to prevent self-ligation.
 - Purify the linearized, dephosphorylated vector.
- Ligation:[10]

- Set up ligation reactions with varying molar ratios of insert DNA to vector DNA (e.g., 1:1, 3:1, 5:1).
- Incubate the reactions with T4 DNA Ligase overnight at 16°C.
- In Vitro Packaging and Transduction:[\[11\]](#)[\[12\]](#)
 - Package the ligation products into lambda phage particles using a commercial in vitro packaging extract according to the manufacturer's instructions.
 - Transduce E. coli DH5α cells with the packaged cosmids.
 - Plate the transduced cells on LB agar plates containing the appropriate antibiotic to select for colonies containing recombinant cosmids.
- Library Titering and Storage:
 - Count the number of colonies to determine the library titer.
 - Pick individual colonies into 96-well plates containing LB broth with the selective antibiotic and glycerol for long-term storage at -80°C.

Protocol 2: Complementation of Pseudobactin Biosynthesis Mutants

This protocol outlines the procedure for identifying genes involved in **pseudobactin** biosynthesis by complementing non-fluorescent (siderophore-deficient) mutants with a cosmid genomic library.

Materials:

- Non-fluorescent Pseudomonas mutant strain
- E. coli strain carrying the cosmid library
- Helper E. coli strain with a mobilizing plasmid (e.g., HB101 with pRK2013)
- King's B medium (for observing fluorescence)[\[2\]](#)[\[13\]](#)

- LB medium
- Appropriate antibiotics for selection

Procedure:

- Triparental Mating:[5][14]
 - Grow overnight cultures of the recipient *Pseudomonas* mutant, the *E. coli* library strain (donor), and the helper *E. coli* strain.
 - Mix equal volumes of the three cultures, pellet the cells by centrifugation, and resuspend in a small volume of LB.
 - Spot the cell mixture onto an LB agar plate and incubate overnight at 30°C to allow for conjugation.
- Selection of Transconjugants:
 - Scrape the cells from the mating spot and resuspend in sterile saline.
 - Plate serial dilutions of the cell suspension onto selective agar plates. The selection should be for the recipient *Pseudomonas* strain containing the cosmid (e.g., using an antibiotic marker on the cosmid and a counter-selection against the *E. coli* donor and helper strains).
- Screening for Complementation:
 - Patch the resulting transconjugant colonies onto King's B agar plates, which is a low-iron medium that promotes siderophore production and fluorescence.
 - Incubate the plates at 30°C for 24-48 hours.
 - Identify colonies that have restored the fluorescent phenotype, indicating that the cosmid they carry contains the functional gene that was mutated in the recipient strain.
- Cosmid Rescue and Analysis:

- Isolate the complementing cosmid DNA from the fluorescent *Pseudomonas* transconjugants.
- Transform the isolated cosmid into *E. coli* for further analysis, such as restriction mapping and subcloning, to identify the specific gene(s) responsible for complementation.

Protocol 3: Quantification of Pseudobactin Production using the CAS Assay

The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting and quantifying siderophores.[\[1\]](#)[\[15\]](#)[\[16\]](#)

Materials:

- CAS assay solution
- Bacterial culture supernatants
- 96-well microplate
- Spectrophotometer

Procedure:

- Preparation of CAS Assay Solution:
 - Detailed recipes for the CAS shuttle solution are available in the literature. It typically contains CAS, hexadecyltrimethylammonium bromide (HDTMA), and a buffered solution of FeCl_3 .
- Sample Preparation:
 - Grow the bacterial strains in an iron-deficient medium (e.g., M9 minimal medium) to induce siderophore production.[\[3\]](#)[\[17\]](#)[\[18\]](#)
 - Centrifuge the cultures to pellet the cells and collect the supernatant.
- Assay:

- In a 96-well plate, mix the culture supernatant with the CAS assay solution.
- Incubate at room temperature for a specified time (e.g., 20 minutes).
- Measure the absorbance at 630 nm. A decrease in absorbance indicates the presence of siderophores, which have chelated the iron from the CAS-iron complex.
- Quantification:
 - Calculate the percentage of siderophore units relative to a reference (uninoculated medium).
 - The formula is: $[(Ar - As) / Ar] * 100$, where Ar is the absorbance of the reference and As is the absorbance of the sample.

Protocol 4: Heterologous Expression of Pseudobactin Biosynthesis Genes in *P. putida*

Pseudomonas putida is a suitable host for the heterologous expression of NRPS gene clusters. [\[19\]](#)

Materials:

- *P. putida* expression host (e.g., KT2440)
- Expression vector with a suitable promoter (e.g., IPTG-inducible)
- **Pseudobactin** biosynthesis gene cluster
- *E. coli* cloning strain
- Appropriate growth media and antibiotics

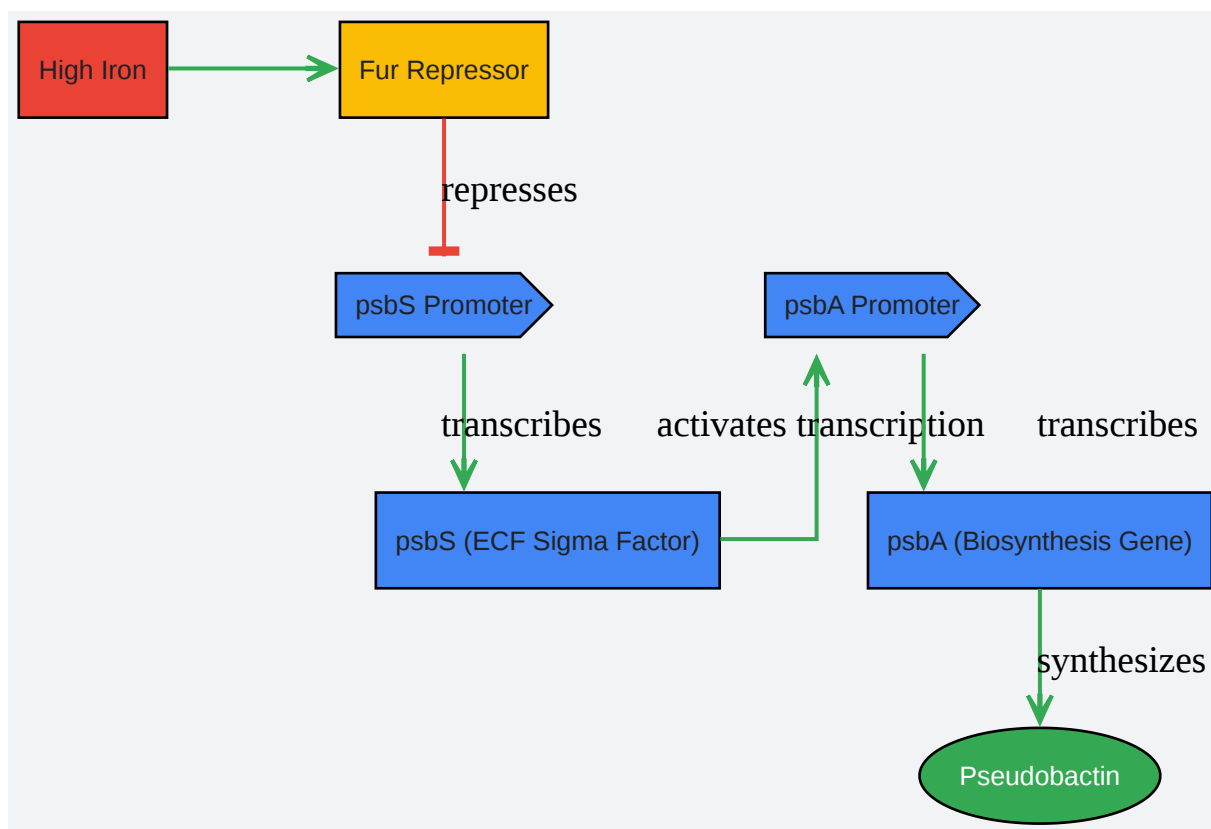
Procedure:

- Gene Cluster Assembly:

- The large NRPS gene clusters for **pseudobactin** biosynthesis may need to be assembled from smaller DNA fragments using methods like Gibson assembly or yeast homologous recombination.
- Cloning into Expression Vector:
 - Clone the assembled gene cluster into a suitable broad-host-range expression vector.
- Transformation into *P. putida*:
 - Introduce the expression vector into *P. putida* via electroporation or conjugation (triparental mating).
- Expression and Production:
 - Grow the recombinant *P. putida* strain in a suitable production medium.
 - Induce gene expression with the appropriate inducer (e.g., IPTG).
 - Incubate the culture for 48-72 hours to allow for the production of **pseudobactin**.
- Analysis of Production:
 - Analyze the culture supernatant for the presence of **pseudobactin** using the CAS assay, HPLC, or LC-MS.

Mandatory Visualization

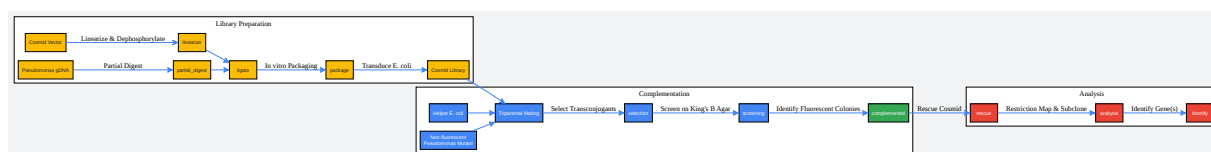
Iron-Dependent Regulation of Pseudobactin Biosynthesis



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Caption: Iron-dependent regulation of **pseudobactin** biosynthesis.

Experimental Workflow for Complementation of Pseudobactin Mutants



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Caption: Workflow for identifying **pseudobactin** genes via complementation.

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